N,N-dimethyl-2-Furanmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIAOIVGTFADLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878974 | |
| Record name | FURANMETHAMINE, N,N-DIMETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-34-5 | |
| Record name | N,N-Dimethyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14496-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-furfurylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FURANMETHAMINE, N,N-DIMETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-2-furfurylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Role in Catalysis and Organic Synthesis:the Dimethylamine Moiety is Structurally Similar to Groups Found in Common Reagents Like N,n Dimethylformamide Dmf , Which Can Serve Not Just As a Solvent but Also As a Reagent Providing a Dimethylamino Group in Various Transformations.mdpi.comguidechem.comby Analogy, N,n Dimethyl 2 Furanmethanamine Can Be Explored As a Reagent in Specialized Organic Reactions, Leveraging the Unique Electronic Properties of the Attached Furan Ring.lookchem.comit Can Be Used in the Synthesis of Catalysts or As a Ligand in Organometallic Chemistry.lookchem.com
The unique chemical properties of N,N-dimethyl-2-Furanmethanamine make it a valuable component in research and development for new applications and products across various industries. lookchem.com
Table 3: Application of Furan-Based Building Blocks in Novel Product Development
| Furan-Based Precursor | Resulting Product/Material Class | Area of Application | Reference |
|---|---|---|---|
| Furan-based diamines | Bio-based Polyimides | High-performance polymers, Aerospace nih.govresearchgate.net | mdpi.comresearchgate.net |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | 2,5-Furandimethanol (FDM) | Fine chemicals, Liquid fuels, Polymer materials | researchgate.net |
| 2,5-Diformylfuran (DFF) | Functional Furanic Polymers | Biobased materials, Hydrophobic coatings | researchgate.net |
This table is interactive and can be sorted by column.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N,N-dimethyl-2-furanmethanamine, various NMR methods are employed to confirm its structure and elucidate its stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the dimethylamino group. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring protons.
The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 is expected to be the most deshielded due to the electronegativity of the oxygen atom and its position in the aromatic system. The protons at positions 3 and 4 will have characteristic chemical shifts and will show coupling to each other. The methylene protons adjacent to the furan ring and the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. The six protons of the two methyl groups attached to the nitrogen will also appear as a singlet, typically in the upfield region of the spectrum, due to their equivalent chemical environments.
Predicted ¹H NMR Data for this compound Data is predicted and may vary from experimental values.
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-5 (furan) | ~7.3-7.4 | dd | J ≈ 1.8, 0.8 |
| H-3 (furan) | ~6.2-6.3 | dd | J ≈ 3.2, 0.8 |
| H-4 (furan) | ~6.1-6.2 | dd | J ≈ 3.2, 1.8 |
| -CH₂- | ~3.4-3.5 | s | - |
| -N(CH₃)₂ | ~2.2-2.3 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment.
Predicted ¹³C NMR Data for this compound Data is predicted and may vary from experimental values.
| Carbon Atom | Chemical Shift (δ) (ppm) |
| C-2 (furan) | ~155-156 |
| C-5 (furan) | ~141-142 |
| C-3 (furan) | ~110-111 |
| C-4 (furan) | ~106-107 |
| -CH₂- | ~56-57 |
| -N(CH₃)₂ | ~44-45 |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is used to determine the spatial relationships between atoms within a molecule. acs.org Unlike COSY and HMBC experiments, which show through-bond correlations, NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å. acs.org This is particularly useful for establishing stereochemistry and conformation in molecules. acs.orgchemrxiv.org
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This high accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. chemrxiv.org For this compound, with a molecular formula of C₇H₁₁NO, the theoretical exact mass can be calculated.
An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) that is very close to the calculated theoretical value, thereby confirming the elemental composition of the molecule.
Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₇H₁₁NO | 125.08406 |
| [M+H]⁺ | C₇H₁₂NO⁺ | 126.09134 |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a high-voltage capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, which contains a basic tertiary amine group, positive-ion mode ESI would be the method of choice. The nitrogen atom would be readily protonated to form the pseudomolecular ion, [M+H]⁺. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass of this protonated molecule. This technique is highly sensitive and provides a clear determination of the molecular weight of the compound. chemrxiv.org
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to show a combination of absorptions corresponding to the furan ring and the N,N-dimethylaminomethyl group.
Key characteristic absorption bands for this compound would include C-H stretching vibrations from both the furan ring and the methyl groups, C-O-C and C=C stretching from the furan ring, and C-N stretching from the tertiary amine group. Theoretical studies and spectral data from related furan and N,N-dimethylated compounds suggest the following assignments. globalresearchonline.netudayton.edunist.govnist.govresearchgate.net
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3125-3100 | C-H stretch | Furan Ring |
| ~2975-2800 | C-H stretch | -CH₂- and N(CH₃)₂ |
| ~2820-2780 | C-H stretch (Bohlmann bands) | Tertiary Amine |
| ~1590-1500 | C=C stretch | Furan Ring |
| ~1465 | C-H bend (scissoring) | -CH₂- |
| ~1380 | C-H bend (umbrella) | Methyl Group |
| ~1250-1020 | C-N stretch | Aliphatic Amine |
| ~1150-1050 | C-O-C stretch (asymmetric) | Furan Ring |
| ~885 | C-O-C stretch (symmetric) | Furan Ring |
This table is generated based on characteristic vibrational frequencies of furan derivatives and aliphatic amines.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.
For this compound, Raman spectroscopy would be useful for identifying the symmetric vibrations of the furan ring and the carbon-carbon bonds. globalresearchonline.netresearchgate.netchemicalpapers.com Studies on furan and its derivatives show characteristic Raman bands for ring stretching and deformation modes. globalresearchonline.netresearchgate.netchemicalpapers.com The C=C stretching vibrations in the furan ring are expected to produce strong Raman signals. researchgate.net
Table 2: Predicted Raman Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Furan Ring & Alkyl Groups |
| ~1590-1500 | C=C symmetric stretch | Furan Ring |
| ~1480 | Ring stretch | Furan Ring |
| ~1370 | Ring stretch | Furan Ring |
| ~1250-1000 | C-N stretch | Aliphatic Amine |
This table is generated based on characteristic Raman shifts of furan derivatives and related compounds. globalresearchonline.netchemicalpapers.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to map the electron density and thus determine the precise positions of atoms in the crystal lattice. This method provides definitive information on bond lengths, bond angles, and conformation in the solid state.
Table 3: Representative X-ray Crystallography Data for a Related N,N-dimethylamine Derivative
| Parameter | Value |
|---|---|
| Compound | N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine researchgate.net |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3642 (3) |
| b (Å) | 10.3773 (6) |
| c (Å) | 12.1784 (7) |
| α (°) | 99.572 (5) |
| β (°) | 95.498 (5) |
| γ (°) | 104.645 (5) |
| Volume (ų) | 639.98 (6) |
This table presents data for a related compound to illustrate the outputs of an X-ray crystallographic analysis. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for assessing its purity. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Impurities would typically have different retention times compared to the main compound, allowing for their detection and quantification.
Although this compound itself is not chiral, if it were used as a precursor in the synthesis of a chiral molecule, HPLC with a chiral stationary phase (CSP) would be crucial for determining the enantiomeric excess (e.e.) of the product. nih.gov The separation of chiral furan derivatives has been successfully achieved using cyclodextrin-based CSPs. nih.gov The choice of mobile phase, including its composition and pH, is critical for achieving effective separation. nih.govnih.gov
Table 4: Representative HPLC Conditions for Analysis of Amine Compounds
| Parameter | Condition |
|---|---|
| Purity Assessment (RP-HPLC) | |
| Column | C18, 4.6 mm x 150 mm, 3.0 µm nih.gov |
| Mobile Phase | Acetonitrile and a buffered aqueous solution nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min nih.gov |
| Detection | UV at 220-254 nm nih.gov |
| Temperature | 35 °C nih.gov |
| Enantiomeric Separation (Chiral HPLC) | |
| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., Cyclobond DM) nih.gov |
| Mobile Phase | Methanol (B129727)/Acetonitrile/Buffer mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
This table provides typical starting conditions for HPLC analysis based on methods for related compounds. nih.govnih.gov
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations compute the physical movements of atoms and molecules, offering a virtual microscope to observe molecular behavior over time. This methodology is crucial for understanding the dynamic nature of chemical systems.
Prediction of Ligand-Target Binding Dynamics and Free Energy
The strength of interaction between molecules can also be quantified by calculating binding energies. In polymer science, for instance, MD simulations have been used to determine the binding energy between PVC chains, which was found to be 423.31 kcal/mol in a pure system. mdpi.com The introduction of plasticizer molecules reduces this binding energy, indicating a weakening of the forces between the polymer chains. mdpi.com A similar approach could model the interaction of N,N-dimethyl-2-furanmethanamine with various materials.
Conformational Analysis and Stability Predictions
The three-dimensional shape (conformation) of a molecule is critical to its function. MD simulations can explore the different conformations a molecule like this compound can adopt and predict their relative stabilities. rsc.org By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), researchers can understand how its shape changes and which conformations are most likely to be present under specific conditions. rsc.org These simulations provide insights into structures that may be difficult to capture experimentally, especially for conformations that are in rapid exchange with one another. rsc.org
Modeling of Intermolecular Interactions in Polymeric Systems
Furan-based compounds are important building blocks for novel polymers. MD simulations are used to model the polymerization process and predict the properties of the resulting materials. For furan (B31954) resins, such as polyfurfuryl alcohol, reactive force fields in MD simulations can model the chemical reactions that lead to polymerization. psu.edu These simulations predict the evolution of molecular structure, mass density, and mechanical properties of the polymer as it forms. psu.edudpi-proceedings.com This allows for the computational screening of polymer precursors and optimization of processing conditions. For example, MD simulations have been used to establish a workflow for simulating the polymerization of furan resin and predicting the mechanical properties of the cured material, with results showing good agreement with experimental data. dpi-proceedings.com This methodology could be extended to polymers incorporating this compound to predict their structural and mechanical characteristics.
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energetics of molecules.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. While specific DFT studies on this compound are not prominent in the literature, studies on related diphenylamine (B1679370) derivatives illustrate the utility of this approach. For instance, DFT calculations have been used to determine the bond dissociation enthalpies (BDEs) and ionization energies of substituted diphenylamines to evaluate their antioxidant capacity. researchgate.net
For furan itself, high-level quantum chemical methods like the Gaussian-4 (G4) theory have been used to study its thermochemistry. researchgate.net These calculations provide accurate values for properties like the enthalpy of formation. A comparative study on furfurylamine (B118560) (a primary amine analog of this compound) and 5-methylfurfurylamine (B76237) employed G3 level calculations to determine their gas-phase enthalpies of formation, which were found to be in good agreement with experimental values. mdpi.comnih.gov This demonstrates the power of quantum chemistry to provide reliable thermochemical data, which is crucial for understanding chemical stability and reactivity.
Table 1: Calculated Gas-Phase Enthalpies of Formation for Furan Derivatives
| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |
|---|---|---|
| Furfurylamine | G3 | -43.5 ± 1.4 nih.gov |
| 5-Methylfurfurylamine | G3 | -81.2 ± 1.7 nih.gov |
Elucidation of Reaction Pathways and Transition States
Quantum chemical calculations are essential for mapping out the energetic landscape of a chemical reaction. mdpi.com This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction.
Theoretical studies on the polymerization of furan have used DFT to calculate the energy barriers for cycloaddition reactions, which are key steps in the formation of furan-based nanothreads. chemrxiv.org These calculations show how pressure can affect the reaction profile by altering the volume of the transition state. chemrxiv.org In another example, the potential energy surface for the reaction between a peroxyl radical and diphenylamine derivatives was established using DFT calculations to understand their antioxidant mechanism via hydrogen atom transfer. researchgate.net Such computational approaches could be applied to this compound to explore its reactivity in various chemical transformations, such as its synthesis or degradation pathways.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with enhanced or specific biological activities or chemical properties. Computational modeling has become an indispensable tool in SAR, allowing for the rational design of new derivatives and the prediction of their activity before synthesis.
Detailed research into the SAR of furan-containing compounds demonstrates the utility of this approach. For instance, a study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein, which is implicated in graft-versus-host disease, highlights how modifications to the molecular structure influence biological activity. nih.gov Although the parent molecule is not this compound, the findings are highly relevant. The study involved a progressive SAR investigation by modifying functional groups on the molecule. nih.gov Researchers used biochemical assays and cell-based reporter assays to determine the inhibitory activity of newly synthesized compounds. nih.gov
The results indicated that specific substitutions on the molecule's aromatic rings could significantly improve inhibitory potency. For example, among various substituents explored at the 4-position of one of the rings, a dimethyl amine group was found to improve the inhibitory activity by two to three-fold compared to the original lead compound. nih.gov This finding underscores the potential importance of the N,N-dimethyl moiety present in this compound for biological activity in similar molecular contexts. The study successfully improved the inhibitory activity of their lead compound from an IC₅₀ value of 46.65 μM to as low as 6 μM in some derivatives, showcasing the power of SAR-guided design. nih.gov
Computational methods, such as those based on Density Functional Theory (DFT), are often employed alongside experimental work in SAR studies. mdpi.com These methods can calculate electronic properties like molecular electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO), which help to correlate a molecule's structure with its reactivity and potential biological interactions. mdpi.com Such in silico analyses provide a theoretical foundation for the observed experimental results and guide further structural modifications. mdpi.com
Polymer Properties Modeling and Prediction
Computational modeling is not only for small molecules but is also extensively used to predict the macroscopic properties of polymers based on their monomer structure. dtic.milbohrium.com Methods ranging from semi-empirical quantum mechanics to machine learning models trained on large datasets can forecast thermal, mechanical, and other physical properties. dtic.milbohrium.com This predictive capability is vital for designing new polymers, such as those derived from furan-based monomers, for specific high-performance applications.
The crystallinity and thermal behavior of polymers are critical properties that determine their processing conditions and end-use applications. For semi-crystalline polymers, the degree of crystallinity affects everything from stiffness and strength to thermal stability. youtube.com Computational models, often validated by experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to predict these characteristics in novel furan-based polymers.
Research on furan-based polyesters and polyimides provides excellent examples of this synergy between modeling and experimentation. A study on poly(hexamethylene 2,5-furandicarboxylate) (PHF), a polyester (B1180765) made from renewable furan-based monomers, characterized its thermal properties in detail. The polymer showed a melting temperature (T_m) of approximately 145 °C and a glass transition temperature (T_g) of 7 °C. nih.gov The equilibrium melting temperature was determined to be 157 °C. nih.gov Such studies use models like the Lauritzen-Hoffman theory to analyze crystallization kinetics, which describes how crystals nucleate and grow. nih.gov For PHF, a transition in the crystallization regime was observed at 134 °C. nih.gov
Similarly, investigations into other furan-based polymers, such as polyimides derived from furan-based diamines, have shown that the incorporation of the furan ring influences thermal properties. One such polyimide was found to have a glass transition temperature of 296°C, with its oligoimide precursor showing a softening temperature of 135°C and a cure onset at 231°C. researchgate.net These properties make it suitable for high-temperature applications. researchgate.net
The introduction of furan rings into polymer backbones can disrupt the regular arrangement of molecular chains, which in turn can lower the melting temperature and modify the degree of crystallinity compared to their non-furan-based analogues. researchgate.net This effect can be beneficial, as lower melting points can ease material processing without significant degradation. researchgate.net
Below is a table summarizing the thermal properties of various furan-based polymers as determined by experimental and computational studies.
| Polymer Name | Monomer Component(s) | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Decomposition Temp. (T_d) | Source |
| Poly(hexamethylene 2,5-furandicarboxylate) (PHF) | 2,5-Furandicarboxylic acid, 1,6-Hexanediol | 7 °C | ~145 °C | >350 °C | nih.gov |
| Furan-based Polyimide (DFDA-PI, n=1.5) | Furan-based diamine (DFDA), BTDA, NE | 296 °C | N/A | >300 °C | researchgate.net |
| Furan Resin Composite (15 wt% HGM) | Furan resin, Hollow Glass Microspheres | 163.31 °C | N/A | N/A |
Reagent in Diverse Organic Transformations
In the field of organic synthesis, this compound functions as a versatile reagent, contributing to the formation of a wide array of chemical compounds for various applications. lookchem.com Its tertiary amine group and furan ring provide distinct reactive sites. The amine can act as a base or nucleophile, while the furan ring can participate in various cycloaddition and substitution reactions. Its utility as a reagent is valued in research and development for creating new products and applications across different industries. lookchem.com
Building Block for Complex Organic Molecules and Intermediates
The furan scaffold is a cornerstone in modern synthetic chemistry, often serving as an effective "building block" for constructing complex molecules with significant practical properties. nih.gov this compound and its derivatives are utilized as foundational structures in the synthesis of more elaborate heterocyclic systems. achemblock.comresearchgate.netresearchgate.netscribd.com The introduction of an aminomethylidene fragment to the furan ring system, for instance, creates electrophilic substrates that are pivotal for synthesizing hybrid molecules. nih.gov Furan compounds are recognized as convenient intermediates for a range of more complex chemical structures due to their unique physicochemical properties. nih.gov
Role in the Synthesis of Specific Drug Intermediates (excluding drug efficacy/trials)
The structural motif of this compound is a crucial component in the synthesis of intermediates for certain pharmaceutical compounds. A prominent example is its role in the synthesis of Ranitidine (B14927). chemicalbook.comblogspot.com The synthesis involves creating a key intermediate, 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. chemicalbook.comnih.gov This intermediate is then reacted with N-methyl-1-methylthio-2-nitroethenamine to yield the final Ranitidine molecule. chemicalbook.com Various synthetic routes have been developed, often starting from furan-based precursors like furfuryl alcohol or 5-(chloromethyl)furfural, which are subsequently modified to incorporate the characteristic (dimethylamino)methyl group at the 5-position of the furan ring. chemicalbook.comblogspot.comgoogle.comgoogleapis.com
Development of Furan-Based Polymeric Materials
Driven by the need for sustainable alternatives to petroleum-based products, furan-based monomers are increasingly being explored for the creation of high-performance polymers. mdpi.comnih.gov The rigid structure of the furan ring can impart excellent thermal and mechanical properties to the resulting polymer backbone.
Furan-based diamines are being actively researched as bio-renewable substitutes for traditional petroleum-based monomers in the synthesis of polyimides (PIs). mdpi.comnih.gov Polyimides are known for their exceptional thermal stability and are used in demanding applications such as aerospace and electronics. mdpi.comnih.gov Researchers have successfully synthesized PMR-type (Polymerization of Monomeric Reactants) polyimide resins using furan-based diamines. researchgate.netbohrium.com These bio-based polyimides exhibit good thermal stability, although in some cases, slightly lower than their petroleum-based counterparts like PMR-15. researchgate.netbohrium.com However, their oligoimide prepolymers show lower softening temperatures, which is advantageous for lower-temperature processing. researchgate.netbohrium.com Characterization studies show that while the furan ring is less rigid than a benzene ring, which can result in slightly more brittle membranes, the resulting polyimides possess excellent thermal stability and smooth surface morphology, making them a promising substitution for petroleum-derived polymers. mdpi.comnih.gov
| Furan-Based Polyimide System | Property | Value | Observation |
|---|---|---|---|
| DFDA-PI (n=1.5) | Precursor Softening Temp. | 135°C | Lower than PMR-15, allowing for easier processing. researchgate.netbohrium.com |
| Cure Onset Temp. | 231°C | Indicates the start of the crosslinking reaction. researchgate.netbohrium.com | |
| Glass Transition Temp. (Tg) | 296°C | Represents the upper-use temperature for the crosslinked polymer. researchgate.netbohrium.com | |
| General Furan-PI Film | Thermal Stability | Excellent | Comparable surface morphology to traditional PIs. mdpi.com |
Furan-based polyamides (FPAs) represent another class of promising bio-based polymers. Research has demonstrated that their properties can be systematically tuned. researchgate.net By polymerizing a furan-based dicarboxylic acid, such as 2,5-furandicarboxylic acid (FDCA), with various aliphatic diamines of different chain lengths, a series of high-performance FPAs can be produced. researchgate.netresearchgate.net
Studies show a clear structure-property relationship:
Thermal Properties : The glass transition temperature (Tg) tends to decrease as the length of the flexible aliphatic diamine chain increases. For example, poly(butylene furanamide) (PA4F) has a Tg of 142°C, while poly(dodecamethylene furanamide) (PA12F) has a Tg of 89°C. researchgate.net
Mechanical Properties : The tensile strength can also be modulated. For instance, the tensile strength of PA5F was reported to be as high as 84 MPa. researchgate.net
Solubility : Unlike petroleum-based aramids such as Kevlar, which require harsh solvents like fuming sulfuric acid for processing, some furan-based polyamides exhibit enhanced solubility in polar aprotic solvents like DMSO and DMF, which facilitates easier and more environmentally friendly processing. dtic.mil
| Polyamide | Diamine Chain Length | Glass Transition Temp. (Tg) | Tensile Strength (MPa) |
|---|---|---|---|
| PA4F | 4 carbons | 142°C | N/A |
| PA5F | 5 carbons | 138°C | 84 MPa |
| PA6F | 6 carbons | 121°C | 74 MPa |
| PA8F | 8 carbons | 105°C | 62 MPa |
| PA12F | 12 carbons | 89°C | 45 MPa |
The furan moiety is instrumental in the design of advanced "smart" materials, such as shape-memory and self-healing polymers. mdpi.com These properties are often achieved by creating polymer networks with reversible crosslinks. The Diels-Alder (DA) reaction, a thermally reversible cycloaddition between a furan (as the diene) and a maleimide (as the dienophile), is a powerful tool for this purpose. mdpi.comresearchgate.net
In this approach, a polymer backbone, such as a polyketone, is functionalized with furan groups by reacting it with furfurylamine (a related precursor to this compound). mdpi.com This furan-grafted polymer is then crosslinked with a bismaleimide (B1667444) compound. mdpi.com
Shape Setting : At elevated temperatures (e.g., 120-160°C), the reverse Diels-Alder (rDA) reaction occurs, breaking the crosslinks and allowing the material to be reshaped. mdpi.com
Shape Fixing : Upon cooling, the forward DA reaction takes place, reforming the crosslinks and locking the material into its new, temporary shape.
Shape Recovery : Reheating the material triggers the rDA reaction again, releasing the strain stored in the network and allowing the material to return to its original, permanent shape. mdpi.com
Research has shown that these furan-based networks can achieve high shape recovery ratios (up to 89%) and can also exhibit self-healing properties, where a damaged area can be repaired by heating it to initiate the reversible crosslinking chemistry. mdpi.com
Q & A
Q. How does this compound interact with biological targets in drug discovery applications?
- Molecular Docking : The dimethylamino group engages in hydrogen bonding with proton pumps (e.g., H+/K+-ATPase in anti-ulcer drugs), while the furan ring contributes to π-π stacking in receptor binding .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Parameters/Results |
|---|---|
| 1H NMR (CDCl3) | δ 6.09 (s, 2H, furan), δ 3.67 (s, 2H, CH2-S), δ 2.23 (s, 6H, N(CH3)2) |
| 13C NMR (CDCl3) | δ 151.9 (furan C), δ 55.9 (N-CH2), δ 45.1 (N(CH3)2) |
| HRMS | Found: 257.1321 [M+H]+ (Calcd: 257.1318) |
Table 2. Stability of this compound Under Stress Conditions
| Condition | Observation |
|---|---|
| Heat (60°C, 24h) | No decomposition (HPLC purity >97%) |
| UV Light (254 nm) | 10% sulfoxide formation after 48h |
| 2N NaOH (reflux) | Complete hydrolysis to 5-[[(2-aminoethyl)thio]methyl] derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
